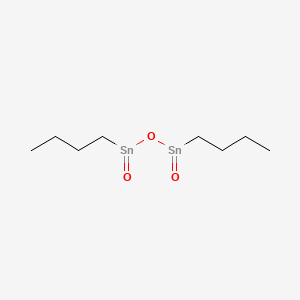
Dibutyldioxodistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyldioxodistannoxane is an organotin compound with the molecular formula C8H18O3Sn2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, making it a distannoxane.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyldioxodistannoxane can be synthesized through the reaction of dibutyltin oxide with water. The reaction typically involves heating dibutyltin oxide in the presence of water, leading to the formation of this compound and the release of hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of water to dibutyltin oxide under specific temperature and pressure conditions to ensure a high yield of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to maintain optimal conditions.
化学反应分析
Types of Reactions
Dibutyldioxodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the butyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require low temperatures and inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using various organic halides or acids under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as dibutyltin dichloride.
Reduction: Lower oxidation state tin compounds such as dibutyltin hydride.
Substitution: Various organotin compounds depending on the substituents used.
科学研究应用
Dibutyldioxodistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in PVC.
作用机制
The mechanism of action of dibutyldioxodistannoxane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes, proteins, and DNA, leading to its antimicrobial effects. The compound’s ability to form stable complexes with other molecules is key to its function as a catalyst and stabilizer.
相似化合物的比较
Similar Compounds
Dibutyltin Dichloride: Similar in structure but with chlorine atoms instead of oxygen bridges.
Dibutyltin Oxide: The precursor to dibutyldioxodistannoxane, with a simpler structure.
Tributyltin Oxide: Another organotin compound with three butyl groups attached to the tin atom.
Uniqueness
This compound is unique due to its oxygen-bridged structure, which imparts different chemical properties compared to other organotin compounds. This structure allows it to act as an effective catalyst and stabilizer, making it valuable in various industrial applications.
属性
CAS 编号 |
50378-14-8 |
|---|---|
分子式 |
C8H18O3Sn2 |
分子量 |
399.65 g/mol |
IUPAC 名称 |
butyl-[butyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C4H9.3O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
InChI 键 |
AJZVXTZIQWSLHM-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](=O)O[Sn](=O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


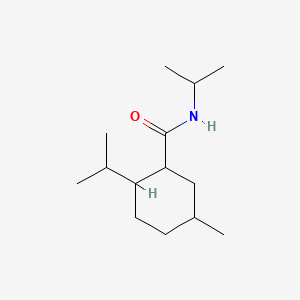
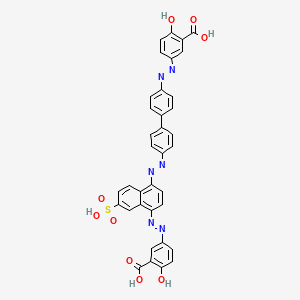
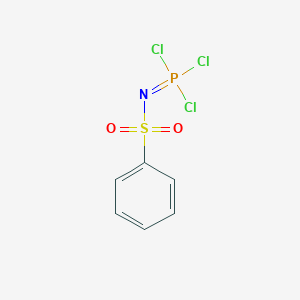


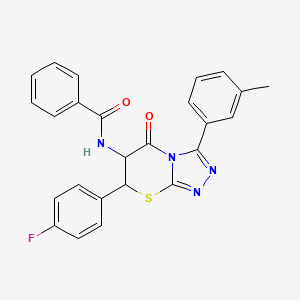


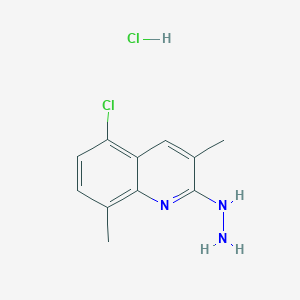



![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

